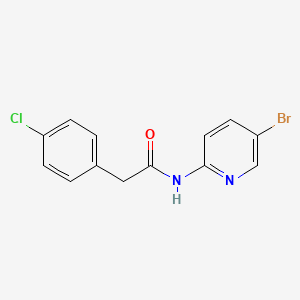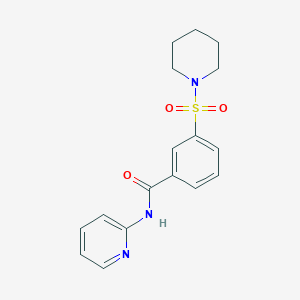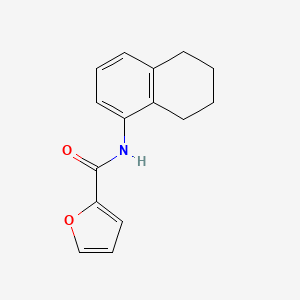
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPCA is a small molecule inhibitor that has been found to be effective in targeting certain enzymes that are involved in various biochemical processes in the human body.
Mecanismo De Acción
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide works by inhibiting the activity of certain enzymes that are involved in various biochemical processes in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be an effective inhibitor of HDAC6, which is involved in the regulation of gene expression. By inhibiting HDAC6, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can alter the expression of certain genes that are involved in various diseases such as cancer and inflammation. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. By inhibiting COX-2, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have various biochemical and physiological effects in the human body. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to reduce inflammation in animal models of inflammation. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has several advantages as a research tool. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to be effective in inhibiting the activity of certain enzymes that are involved in various diseases. However, there are also some limitations to using N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in lab experiments. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low solubility in water, which can make it difficult to work with in some experiments. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. One area of research is the development of more potent and selective inhibitors of HDAC6 and COX-2. Another area of research is the investigation of the potential therapeutic properties of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide in other diseases such as cardiovascular disease and diabetes. In addition, the development of more effective delivery systems for N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide could improve its bioavailability and effectiveness in vivo. Overall, the study of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has the potential to lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 5-bromo-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to form the final product, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide. The synthesis of N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been found to inhibit the activity of certain enzymes such as HDAC6, which is involved in the regulation of gene expression and has been implicated in various diseases. N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, N-(5-bromo-2-pyridinyl)-2-(4-chlorophenyl)acetamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-3-6-12(16-8-10)17-13(18)7-9-1-4-11(15)5-2-9/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPICFGVFRTZCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)